molecular formula C13H16O3 B1325308 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid CAS No. 898767-01-6

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Cat. No. B1325308
M. Wt: 220.26 g/mol
InChI Key: COYIRJYVWHGOAE-UHFFFAOYSA-N
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Description

The compound “4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid” appears to be a carboxylic acid with a complex aromatic ring structure. The “4-(3,5-Dimethylphenyl)” part refers to a phenyl (benzene) ring with methyl groups at the 3 and 5 positions. The “2-methyl-4-oxobutyric acid” part refers to a four-carbon chain with a carboxylic acid group at one end, a methyl group at the second carbon, and a ketone group at the fourth carbon.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3,5-dimethylphenyl derivative with a 2-methyl-4-oxobutyric acid or a derivative thereof. The exact method would depend on the specific reactions used and the conditions under which they are carried out.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic ring, the carboxylic acid group, and the ketone group. These functional groups would likely confer specific physical and chemical properties to the compound.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and others. The ketone group could undergo reactions such as nucleophilic addition. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions, especially at the positions ortho and para to the methyl groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar. The compound might be solid at room temperature, and its solubility would depend on the solvent used.


Scientific Research Applications

Enzymatic Selectivity and Stereochemistry

Research by Sobolev et al. (2002) on derivatives of dimethylphenyl-substituted dihydropyridine esters, including those with structures related to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, highlights the impact of methyl ester and acyl chain modifications on the enantioselectivity of enzymes like Candida rugosa lipase. This study is crucial in understanding the stereochemical aspects of these compounds in enzymatic reactions (Sobolev et al., 2002).

Transesterification Studies

Jackman, Petrei, and Smith (1991) investigated the transesterification rates of dimethylphenyl esters, including those structurally similar to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Their findings in weakly polar, aprotic solvents contribute to our understanding of the chemical behavior of these compounds in different solvent environments (Jackman et al., 1991).

Asymmetric Synthesis of Amino Acids

Dygos et al. (1992) demonstrated a method for synthesizing unusual amino acids starting from dimethylphenol, which is relevant for compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Their approach provides insights into the synthesis of structurally complex amino acids (Dygos et al., 1992).

Antimicrobial Activity

Gein et al. (2020) synthesized derivatives of 4-oxobut-2-enoates, which are structurally related to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, and evaluated their antimicrobial activity. This research adds to the understanding of the potential biomedical applications of these compounds (Gein et al., 2020).

Chiral Stationary Phases in Chromatography

Ilisz et al. (2009) explored the use of 3,5-dimethylphenyl-carbamoylated derivatives in chromatography. Their work on chiral stationary phases provides valuable insights for analytical methods involving compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Ilisz et al., 2009).

Synthesis and Cyclization Studies

Vaickelionienė, Mickevičius, and Mikulskiene (2005) researched the synthesis and cyclization of N-substituted β-alanines, including dimethylphenyl derivatives. Their findings contribute to the chemical synthesis domain, particularly in the context of compounds similar to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Vaickelionienė et al., 2005).

Photodynamic Therapy Research

Landen, Park, and Lightner (1983) conducted a study on the photo-oxygenation of compounds including dimethylpyrrolyl derivatives, providing insights into the photodynamic behavior of structurally related compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. This research is significant in the field of photodynamic therapy (Landen et al., 1983).

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) studied the synthesis and testing of compounds as allosteric modifiers of hemoglobin. This research is relevant to the potential medical applications of dimethylphenyl-substituted compounds in modifying hemoglobin's oxygen affinity (Randad et al., 1991).

Pharmaceutical Stability and Degradation

Kawaguchi-Murakami et al. (2009) investigated the oxidative degradation of pharmaceutical compounds, including dimethylphenyl-substituted pyrroles. This research is essential for understanding the stability and degradation pathways of related pharmaceuticals (Kawaguchi-Murakami et al., 2009).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve exploring its synthesis, its physical and chemical properties, and its potential biological activity. It could also be interesting to study its interactions with other compounds and its potential uses in various applications.


Please note that this is a general analysis based on the structure of the compound and related compounds. For more specific information, further research and experimentation would be needed.


properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYIRJYVWHGOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645373
Record name 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

CAS RN

898767-01-6
Record name 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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